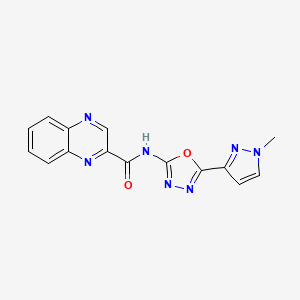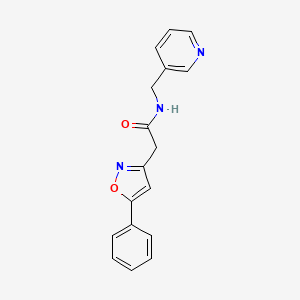
6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. The chromen-2-one core is a common motif in natural products and medicinal chemistry, often associated with a wide range of pharmacological properties.
Synthesis Analysis
Although the specific synthesis of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, a series of chromen-1-ones were synthesized by a pseudo-three-component reaction involving a regioselective cascade reaction . Another compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was synthesized, although the method is not described in the abstract . These methods could potentially be adapted for the synthesis of the molecule .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a 2H-chromen-2-one core, which can be substituted at various positions to generate a wide array of derivatives with different properties. The crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and the formation of linear chains in the crystallographic c-axis due to π-π stacking .
Chemical Reactions Analysis
The chromen-2-one derivatives are known to undergo various chemical reactions, which can be utilized to introduce different substituents and modify their biological activities. The pseudo-multicomponent reaction mentioned in one of the studies involves a Knoevenagel condensation followed by a Michael addition, which is a common strategy for constructing the chromen-2-one scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives can be influenced by the nature and position of substituents on the core structure. For example, the antioxidant activity of these compounds is dependent on the nature and number of substituents, with certain moieties like the ortho-dihydroxy (catechol) group conferring excellent activity . The nonlinear optical properties of the molecule 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, which is closely related to the molecule of interest, have been examined, suggesting its potential as an optical material .
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one possess significant antimicrobial properties. For instance, a study conducted by Mandala et al. (2013) synthesized novel compounds similar in structure and tested their antibacterial and antifungal activities, finding them to exhibit significant inhibitory effects against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents (Mandala et al., 2013).
Catalysis and Synthetic Applications
Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient catalyst for the synthesis of 4H-pyran derivatives, highlighting the versatility of related compounds in facilitating organic synthesis reactions. Niknam et al. (2013) explored this application, showcasing the role of these compounds in enhancing the efficiency of chemical processes (Niknam et al., 2013).
Neuroprotective Effects
Another study by Zuo et al. (2015) explored the neuroprotective properties of a novel synthetic derivative of coumarin, which includes the structural motif of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one. This research indicated that the compound could protect against cell loss and spatial learning impairments resulting from transient global ischemia, suggesting potential applications in neuroprotective therapies (Zuo et al., 2015).
Anticholinesterase Activity
Filippova et al. (2019) synthesized derivatives of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one and assessed their anticholinesterase activity. The study found that these compounds exhibit inhibitory activity against butyrylcholinesterase, which could be beneficial in the treatment of diseases like Alzheimer's (Filippova et al., 2019).
Chemical Sensing and Environmental Applications
Some derivatives have been investigated for their application as chemical sensors. A study by Joshi et al. (2016) demonstrated the use of a synthesized coumarin derivative for the fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions, highlighting the potential of these compounds in environmental monitoring and as sensors in analytical chemistry (Joshi et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXVFHHDZHPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)


![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)


![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)